(2R)-1-(ethylamino)propan-2-ol
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Overview
Description
®-1-(ethylamino)propan-2-ol is a chiral compound with the molecular formula C5H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound contains an ethylamino group attached to the second carbon of a propane chain, with a hydroxyl group on the first carbon, making it a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method for preparing ®-1-(ethylamino)propan-2-ol involves the asymmetric reduction of the corresponding ketone, ®-1-(ethylamino)propan-2-one, using chiral catalysts or reagents. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand.
Enzymatic Resolution: Another method involves the enzymatic resolution of racemic 1-(ethylamino)propan-2-ol using lipases or other enzymes that selectively hydrolyze one enantiomer, leaving the desired ®-enantiomer.
Industrial Production Methods
In industrial settings, ®-1-(ethylamino)propan-2-ol can be produced through large-scale asymmetric synthesis using chiral catalysts. The process typically involves the use of high-pressure hydrogenation reactors and specialized chiral ligands to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(ethylamino)propan-2-ol can undergo oxidation reactions to form the corresponding ketone, ®-1-(ethylamino)propan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine, ®-1-(ethylamino)propan-2-amine, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in ®-1-(ethylamino)propan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: ®-1-(ethylamino)propan-2-one.
Reduction: ®-1-(ethylamino)propan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(ethylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme kinetics and chiral recognition processes.
Medicine: It serves as an intermediate in the synthesis of various drugs, including beta-blockers and other cardiovascular agents.
Industry: ®-1-(ethylamino)propan-2-ol is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-1-(ethylamino)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as adrenergic receptors. The hydroxyl and ethylamino groups play crucial roles in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(ethylamino)propan-2-ol: The enantiomer of ®-1-(ethylamino)propan-2-ol, which has different biological activity and properties.
1-(methylamino)propan-2-ol: A similar compound with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-(ethylamino)butan-2-ol: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
®-1-(ethylamino)propan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantioselective synthesis and applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(2R)-1-(ethylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJVNBJCIZMTJ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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